![molecular formula C17H18N2O4S B2639087 1-(4-((3-(Pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1904098-52-7](/img/structure/B2639087.png)
1-(4-((3-(Pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Description
The compound “1-(4-((3-(Pyridin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . A catalyst-free synthesis method has been reported for the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .
Scientific Research Applications
- The stereoisomers and spatial orientation of substituents significantly impact the biological profile of drug candidates, affecting their binding mode to enantioselective proteins .
- Asano et al. optimized the structure of 4-(pyrrolidin-1-yl)benzonitrile derivatives to create selective androgen receptor modulators (SARMs). These compounds hold promise for treating conditions related to androgen receptor activity .
- The compound can be used in the synthesis of N-isoquinolin-1-yl carbamates and ethyl benzo[h]quinolin-2-yl carbamate. The method proceeds through the formation of hetaryl isocyanates .
- The compound exhibits intricate photophysical behavior due to the coexistence of an extended polycyclic nitrogen-rich moiety (TT) and a fragment (Py) with partial conformational freedom. π–π stacking interactions and short C–H⋯N hydrogen bonds play a role in this behavior .
- Several derivatives of this compound have demonstrated better anti-fibrotic activities than existing drugs. Notably, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibit promising IC50 values .
- The compound’s stereogenic carbons and substituent orientations influence its biological profile. Medicinal chemists should consider these factors when designing new pyrrolidine-based compounds .
Medicinal Chemistry and Drug Discovery
SARMs (Selective Androgen Receptor Modulators)
Catalyst-Free Synthesis
Photophysical Behavior
Anti-Fibrotic Activities
Stereochemistry and Biological Activity
properties
IUPAC Name |
1-[4-(3-pyridin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-13(20)14-5-7-16(8-6-14)24(21,22)19-11-9-15(12-19)23-17-4-2-3-10-18-17/h2-8,10,15H,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWIDZFCPDYSAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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